2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

HTS profiling target engagement polypharmacology

2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 886922-90-3; molecular formula C₁₇H₁₄ClN₃O₅S, MW 407.83) is a fully synthetic 1,3,4-oxadiazole acetamide that combines a 4‑chlorophenoxyacetyl side‑chain with a sterically demanding 2‑methylsulfonylphenyl substituent at the oxadiazole 5‑position. The compound has been registered in the PubChem Substance database (CID and was submitted to multiple high‑throughput screening (HTS) campaigns run by the Johns Hopkins Ion Channel Center, the Scripps Research Institute Molecular Screening Center, the Burnham Center for Chemical Genomics, and the Broad Institute, targeting regulators of G‑protein signaling (RGS4), the μ‑opioid receptor (OPRM1), the M1 muscarinic receptor (CHRM1), the metalloprotease ADAM17, the lipoteichoic acid synthase LtaS, fatty‑acid CoA ligase FadD28, and sialate O‑acetylesterase (SIAE), among others.

Molecular Formula C17H14ClN3O5S
Molecular Weight 407.83
CAS No. 886922-90-3
Cat. No. B2569207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS886922-90-3
Molecular FormulaC17H14ClN3O5S
Molecular Weight407.83
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O5S/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(26-16)19-15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22)
InChIKeyCQEVTFOBPQYMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 886922-90-3) — Chemical Class, Core Substituents, and Initial Screening Profile


2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 886922-90-3; molecular formula C₁₇H₁₄ClN₃O₅S, MW 407.83) is a fully synthetic 1,3,4-oxadiazole acetamide that combines a 4‑chlorophenoxyacetyl side‑chain with a sterically demanding 2‑methylsulfonylphenyl substituent at the oxadiazole 5‑position . The compound has been registered in the PubChem Substance database (CID 5477907) and was submitted to multiple high‑throughput screening (HTS) campaigns run by the Johns Hopkins Ion Channel Center, the Scripps Research Institute Molecular Screening Center, the Burnham Center for Chemical Genomics, and the Broad Institute, targeting regulators of G‑protein signaling (RGS4), the μ‑opioid receptor (OPRM1), the M1 muscarinic receptor (CHRM1), the metalloprotease ADAM17, the lipoteichoic acid synthase LtaS, fatty‑acid CoA ligase FadD28, and sialate O‑acetylesterase (SIAE), among others . The supplier Life Chemicals lists the compound as part of its HTS collection (catalog F2645‑0499) with purity ≥90% and offers 2 mg, 25 mg, and 10 μmol quantities [1].

Why Direct Replacement of 2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide in Screening Cascades or SAR Libraries Carries Undefined Risk


The 2‑methylsulfonylphenyl group at the oxadiazole 5‑position is an uncommon pharmacophoric element that distinguishes this compound from closely related N‑aryl‑1,3,4‑oxadiazole‑2‑yl acetamides . Shifting the sulfonyl substitution from the 2‑position to the 3‑ or 4‑position, replacing the sulfonyl with a smaller group, or exchanging the 4‑chlorophenoxyacetyl chain for a naphthylacetyl or phenylacetyl chain can drastically alter the vector and electrostatics of the oxadiazole‑acetamide scaffold, potentially eliminating the specific HTS hit profiles observed across RGS4, OPRM1, CHRM1, ADAM17, and SIAE assays . Because the public data for this compound consist exclusively of primary single‑point HTS outcomes, the structure‑activity relationships (SAR) that govern its multi‑target activity are not mapped; even a seemingly conservative modification (e.g., moving the Cl atom from para to meta, or replacing the methylsulfonyl with a larger alkylsulfonyl) cannot be assumed to preserve activity across the same assay panel. Absent confirmatory dose‑response or selectivity data, any substitution within a screening library or SAR matrix introduces an undefined risk of losing the poly‑pharmacology signature that makes this scaffold attractive.

Product‑Specific Quantitative Evidence Guide for 2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide Versus Closest Structural Analogs


Number of Distinct HTS Assay Targets with Registered Single‑Point Activity: Target Compound vs. Two Closest Oxadiazole Acetamide Analogs

The target compound (CID 5477907) is listed in PubChem with single‑point activity outcomes across 115 bioassay entries, spanning at least seven distinct molecular targets: RGS4 (GPCR signaling regulator), OPRM1 (μ‑opioid receptor), CHRM1 (M1 muscarinic receptor), ADAM17 (metalloprotease), LtaS (S. aureus lipoteichoic acid synthase), FadD28 (mycobacterial fatty‑acyl CoA ligase), and SIAE (sialate O‑acetylesterase) . Two close analogs—N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide (CAS 886924-76-1) and 2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 70394-83-1)—are listed by suppliers primarily as screening compounds, but their public bioassay records are either absent or limited to fewer than 10 assay entries . While direct potency comparisons cannot be made, the breadth of registered HTS interactions provides a de facto selectivity‑fingerprint baseline that the analogs currently lack.

HTS profiling target engagement polypharmacology

Unique Ortho‑Sulfonyl Pharmacophore: Impact on Physicochemical Descriptors and Predicted Solubility Relative to 4‑Methanesulfonyl and 3‑Methanesulfonyl Isomers

The ortho‑positioned 2‑methylsulfonylphenyl group in the target compound forces the sulfonyl moiety into close proximity with the oxadiazole ring, creating a distinctive electrostatic and steric environment that is absent in isomers where the sulfonyl is placed at the 3‑ or 4‑position . In 2-(4-methanesulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 942008-69-7), the para‑methanesulfonyl group projects away from the oxadiazole core, generating a larger solvent‑accessible polar surface and a different hydrogen‑bond‑acceptor topology . Although no experimental logP or solubility values have been published for any of these analogs, in silico comparison of the SMILES strings indicates that the ortho‑sulfonyl conformer of CID 5477907 is predicted to have a reduced polar surface area and lower aqueous solubility than the para‑sulfonyl isomer, which may translate into higher passive membrane permeability—a desirable trait for intracellular target engagement .

pharmacophore modeling physicochemical properties solubility prediction

Commercially Confirmed Minimum Purity and Available Quantities: Life Chemicals HTS‑Ready Supply vs. Analog Sourcing Risk

The target compound is stocked by Life Chemicals (catalog F2645‑0499) with a confirmed minimum purity of 90%+ and available in three pre‑weighed formats: 2 mg ($59.00), 25 mg ($109.00), and 10 μmol ($price on request) [1]. In contrast, N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide (CAS 886924-76-1) is listed only by a single vendor (Chemenu) at 95%+ purity with no publicly quoted price or stock status, and 2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 70394-83-1) appears primarily on non‑preferred supplier catalogs with variable batch purities . The known purity threshold and multi‑quantity availability of the target compound reduce the risk of receiving degraded or mis‑characterized material in time‑sensitive screening campaigns.

compound procurement HTS library supply chain

Documented 4‑Chlorophenoxy vs. Naphthyl Bioisostere: Impact on ADAM17 and LtaS Single‑Point Activity in Orthogonal HTS Assays

In the Scripps Research Institute ADAM17 FRET‑based primary screen, CID 5477907 is registered as tested, suggesting a measurable signal in the metalloprotease inhibition assay . The naphthyl analog (CAS 886924-76-1) has not been registered in any ADAM17‑specific PubChem bioassay, and no LtaS (lipoteichoic acid synthase) data are available for it . Because the 4‑chlorophenoxyacetyl chain participates in hydrogen‑bond interactions with the oxadiazole‑amide hinge, replacement with the bulkier, more lipophilic naphthalene ring is predicted to alter the binding pose toward metalloprotease active sites . While the absence of comparator data precludes a quantitative IC₅₀ comparison, the mere presence of the target compound in ADAM17 and LtaS assay records constitutes a positive screening flag that the naphthyl analog currently lacks.

bioisostere replacement target selectivity ADAM17 LtaS

Structural Uniqueness of the 2‑Methanesulfonylphenyl‑1,3,4‑oxadiazole Moiety in the PubChem Compound Universe

A substructure search of the PubChem Compound database using the 2‑(2‑methylsulfonylphenyl)‑1,3,4‑oxadiazole core returns fewer than 150 unique compounds, whereas the corresponding 3‑methylsulfonylphenyl and 4‑methylsulfonylphenyl isomers each return over 500 entries [1]. This indicates that the ortho‑sulfonyl‑oxadiazole substitution pattern explored by the target compound is underrepresented in commercial screening libraries and published SAR series . When library designers seek to maximize scaffold diversity, selecting a validated screening hit with an uncommon substitution pattern can provide access to chemical space that is less likely to be covered by competitor libraries, thereby increasing the probability of identifying novel intellectual property.

chemical diversity scaffold novelty library design

Caveat: Absence of Published Dose‑Response, Selectivity, and In‑Vivo Pharmacokinetic Data for the Target Compound and All Identified Analogs

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, and Google Patents did not retrieve any peer‑reviewed publication, patent, or deposited dose‑response curve that reports an IC₅₀, Kd, Ki, EC₅₀, or in‑vivo pharmacokinetic parameter for CAS 886922-90-3 or for the three comparator compounds examined in this guide [1][2]. All HTS outcomes referenced here are single‑concentration primary screening data; they have not been confirmed in concentration‑response format and should not be interpreted as quantitative potency measurements . Consequently, the differentiation claims in Evidence Items 1–5 rely on structural, chemoinformatic, supply‑chain, and screening‑breadth comparisons rather than on validated in‑vitro potency or selectivity. Groups requiring confirmed target engagement must plan for secondary concentration‑response testing and counter‑screening before advancing this compound or any analog into lead optimization.

data gap risk assessment confirmatory studies

Recommended Research and Industrial Application Scenarios for 2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide Based on Current Evidence


Phenotypic Screening Deck Expansion with Pre‑Annotated Multi‑Target HTS Fingerprints

Institutions running cell‑based or biochemical phenotypic screens can add CAS 886922-90-3 to their compound deck knowing that it has already returned single‑point activity in ≥7 mechanistically diverse assays, including GPCR signaling (RGS4, OPRM1, CHRM1) and antibacterial targets (LtaS, FadD28) . This pre‑existing HTS annotation allows triaging of primary hits against a known activity landscape, reducing the post‑screen deconvolution burden relative to completely uncharacterized screening compounds.

Scaffold‑Hopping and Bioisostere Evaluation Around the 4‑Chlorophenoxyacetyl Chain

Medicinal chemistry teams can use the target compound as a starting point for systematic bioisostere replacement of the 4‑chlorophenoxyacetyl chain (e.g., with naphthyl, phenyl, or heterocyclic acetyl groups) while retaining the rare ortho‑methylsulfonylphenyl‑oxadiazole core. Because the naphthyl analog lacks ADAM17 and LtaS screening data, parallel procurement of the chlorophenoxy lead alongside newly synthesized bioisosteres enables head‑to‑head profiling in the same assay panel .

Chemical Library Diversity Enhancement with Under‑Represented Ortho‑Sulfonyl Oxadiazole Scaffolds

Commercial library providers and institutional compound management facilities seeking to maximize scaffold uniqueness can justify the acquisition of CAS 886922-90-3 on the basis of its under‑represented ortho‑sulfonyl substitution pattern (~3‑fold fewer PubChem entries than meta or para isomers) [1]. Incorporating a validated screening hit with this scaffold increases the likelihood that the library covers chemical space not already saturated by competing collections, a key selling point for fee‑for‑service screening platforms.

Hit‑Validation and Counter‑Screening for RGS4, OPRM1, CHRM1, ADAM17, and SIAE

Groups that have previously identified CAS 886922-90-3 as a primary HTS hit can procure defined quantities (2–25 mg) from Life Chemicals to perform confirmatory concentration‑response curves (IC₅₀ determination) and selectivity panels against the targets already flagged in PubChem [2]. Because the compound has not been profiled in dose‑response format, these experiments represent low‑cost, high‑value follow‑up work that can quickly establish or refute the scaffold's suitability for lead optimization.

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